molecular formula C31H60O5 B7803771 1,2-Dimyristoyl-rac-glycerol CAS No. 53563-63-6

1,2-Dimyristoyl-rac-glycerol

Cat. No.: B7803771
CAS No.: 53563-63-6
M. Wt: 512.8 g/mol
InChI Key: JFBCSFJKETUREV-UHFFFAOYSA-N
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Description

1,2-Dimyristoyl-rac-glycerol is a chemical compound that belongs to the class of glycerolipids. It is composed of two myristoyl (tetradecanoyl) fatty acid chains esterified to the first and second hydroxyl groups of glycerol. This compound is often used in biochemical research and industrial applications due to its ability to interact with proteins and lipids, making it a valuable reagent in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-rac-glycerol can be synthesized through the esterification of glycerol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the enzymatic esterification of glycerol with myristic acid using lipase enzymes. This method offers higher specificity and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimyristoyl-rac-glycerol has a wide range of applications in scientific research:

Mechanism of Action

1,2-Dimyristoyl-rac-glycerol exerts its effects primarily through its interactions with proteins and lipids. It can activate protein kinase C, a serine-threonine kinase that plays a crucial role in cellular signaling pathways. The activation of protein kinase C leads to the phosphorylation of target proteins, which in turn regulates various cellular processes such as gene expression, cell growth, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-rac-glycerol: Similar structure but with palmitic acid chains.

    1,2-Dioleoyl-rac-glycerol: Contains oleic acid chains, making it unsaturated.

    1,2-Distearoyl-rac-glycerol: Composed of stearic acid chains.

Uniqueness

1,2-Dimyristoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its myristoyl chains provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry. Additionally, its ability to activate protein kinase C sets it apart from other glycerolipids .

Properties

IUPAC Name

(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBCSFJKETUREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942375
Record name 3-Hydroxypropane-1,2-diyl ditetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20255-94-1, 53563-63-6
Record name 1,2-Dimyristoyl-rac-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20255-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimyristin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl dimyristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl ditetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)ethylene dimyristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,2-DIMYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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